(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
CAS No.: 2419-56-9
VCID: VC21538985
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid - 2419-56-9](/images/no_structure.jpg)
Description |
Synthesis and CharacterizationThe synthesis of related compounds often involves protecting groups like tert-butoxycarbonyl (Boc) to protect amino groups during reactions. Characterization techniques such as FTIR, NMR, and mass spectrometry are commonly used to verify the structure and purity of these compounds. Biological ActivitiesWhile specific biological activities of (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid are not detailed, compounds with similar structures may exhibit various biological properties. For instance, derivatives of pentanoic acid and related compounds have been studied for their potential as antihypertensive agents, antioxidants, and enzyme inhibitors . Related Compounds and ApplicationsCompounds with similar structures, such as methyl (2S)-2-[[(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoyl]amino]-3-phenylpropanoate, are used in pharmaceutical research due to their complex molecular structures and potential bioactivity .
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 2419-56-9 | ||||||
Product Name | (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | ||||||
Molecular Formula | C9H17NO4 | ||||||
Molecular Weight | 203.24 g/mol | ||||||
IUPAC Name | (2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate | ||||||
Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1 | ||||||
Standard InChIKey | OIOAKXPMBIZAHL-LURJTMIESA-N | ||||||
Isomeric SMILES | CC(C)(C)OC(=O)CC[C@@H](C(=O)[O-])[NH3+] | ||||||
SMILES | CC(C)(C)OC(=O)CCC(C(=O)[O-])[NH3+] | ||||||
Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)[O-])[NH3+] | ||||||
Synonyms | L-Glutamicacid5-tert-butylester;H-Glu(OtBu)-OH;2419-56-9;L-Glutamicacid,5-(1,1-dimethylethyl)ester;(2S)-2-amino-5-(tert-butoxy)-5-oxopentanoicacid;H-Glu(Obut)-OH;PubChem19041;5-tert-ButylL-Glutamate;KSC553A9J;49518_ALDRICH;SCHEMBL130831;L-Glu-gamma--tert-butylester;AMOT0168;49518_FLUKA;CTK4F3094;Glutamicacid5-tert-butylester;MolPort-002-507-587;OIOAKXPMBIZAHL-LURJTMIESA-N;ACN-S002372;ZINC2391062;AC-482;ANW-74560;SBB067151;AKOS005175152;MCULE-4503796324 | ||||||
PubChem Compound | 7010573 | ||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume